molecular formula C8H19P B155790 Phosphine, dibutyl- CAS No. 1732-72-5

Phosphine, dibutyl-

Cat. No.: B155790
CAS No.: 1732-72-5
M. Wt: 146.21 g/mol
InChI Key: PTLIZOFGXLGHSY-UHFFFAOYSA-N
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Description

Phosphine, dibutyl-, also known as dibutylphosphine, is an organophosphorus compound with the molecular formula C8H19P. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is part of the broader class of phosphines, which are characterized by the presence of a phosphorus atom bonded to three alkyl or aryl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutylphosphine can be synthesized through several methods. One common approach involves the reaction of butylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction proceeds as follows:

  • Reaction of Butylmagnesium Bromide with Phosphorus Trichloride:

    PCl3+3BuMgBrP(Bu)3+3MgBrCl\text{PCl}_3 + 3 \text{BuMgBr} \rightarrow \text{P(Bu)}_3 + 3 \text{MgBrCl} PCl3​+3BuMgBr→P(Bu)3​+3MgBrCl

  • Hydrolysis:

    P(Bu)3+H2OP(Bu)2H+BuOH\text{P(Bu)}_3 + \text{H}_2\text{O} \rightarrow \text{P(Bu)}_2\text{H} + \text{BuOH} P(Bu)3​+H2​O→P(Bu)2​H+BuOH

Industrial Production Methods

In industrial settings, dibutylphosphine is often produced through the reduction of dibutylphosphine oxide using a reducing agent such as lithium aluminum hydride. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Dibutylphosphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

  • Oxidation: Dibutylphosphine can be oxidized to dibutylphosphine oxide using oxidizing agents such as hydrogen peroxide or oxygen.

    P(Bu)2H+O2P(Bu)2O\text{P(Bu)}_2\text{H} + \text{O}_2 \rightarrow \text{P(Bu)}_2\text{O} P(Bu)2​H+O2​→P(Bu)2​O

  • Reduction: Dibutylphosphine oxide can be reduced back to dibutylphosphine using reducing agents like lithium aluminum hydride.

    P(Bu)2O+LiAlH4P(Bu)2H+LiAlO2\text{P(Bu)}_2\text{O} + \text{LiAlH}_4 \rightarrow \text{P(Bu)}_2\text{H} + \text{LiAlO}_2 P(Bu)2​O+LiAlH4​→P(Bu)2​H+LiAlO2​

  • Substitution: Dibutylphosphine can undergo substitution reactions with halogens or other electrophiles to form various derivatives.

    P(Bu)2H+X2P(Bu)2X+HX\text{P(Bu)}_2\text{H} + \text{X}_2 \rightarrow \text{P(Bu)}_2\text{X} + \text{HX} P(Bu)2​H+X2​→P(Bu)2​X+HX

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, oxygen

    Reduction: Lithium aluminum hydride

    Substitution: Halogens (e.g., chlorine, bromine)

Major Products Formed

    Oxidation: Dibutylphosphine oxide

    Reduction: Dibutylphosphine

    Substitution: Dibutylphosphine halides

Scientific Research Applications

Dibutylphosphine has several applications in scientific research, particularly in the fields of chemistry, biology, and industry.

  • Chemistry:

    • Used as a ligand in coordination chemistry to form complexes with transition metals.
    • Employed in the synthesis of organophosphorus compounds.
  • Biology:

    • Investigated for its potential use in biological systems as a reducing agent or as part of enzyme inhibitors.
  • Medicine:

    • Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceuticals.
  • Industry:

    • Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dibutylphosphine involves its ability to donate electrons through the phosphorus atom, making it a good nucleophile. This property allows it to participate in various chemical reactions, including coordination with metal ions and nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Dibutylphosphine can be compared with other similar phosphines, such as tributylphosphine and triphenylphosphine.

  • Tributylphosphine:

    • Similar in structure but has three butyl groups attached to the phosphorus atom.
    • More sterically hindered compared to dibutylphosphine.
  • Triphenylphosphine:

    • Contains three phenyl groups attached to the phosphorus atom.
    • More stable and less reactive than dibutylphosphine due to the aromatic rings.

Uniqueness of Dibutylphosphine

  • Dibutylphosphine is less sterically hindered than tributylphosphine, making it more reactive in certain chemical reactions.
  • It has a different reactivity profile compared to triphenylphosphine due to the absence of aromatic rings, allowing it to participate in a wider range of reactions.

List of Similar Compounds

  • Tributylphosphine
  • Triphenylphosphine
  • Dimethylphosphine
  • Diethylphosphine

Properties

IUPAC Name

dibutylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19P/c1-3-5-7-9-8-6-4-2/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLIZOFGXLGHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCPCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061927
Record name Phosphine, dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1732-72-5
Record name Dibutylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1732-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine, dibutyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine, dibutyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphine, dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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